6,6'-Methylenebis-1,3-benzodioxol-5-ol

Antioxidant Activity Free Radical Scavenging DPPH Assay

Specifically source the sesamol dimer (CAS 78188-48-4) for advanced research. Generic substitution with the monomer sesamol is scientifically invalid due to drastically altered bioactivity, including reduced radical scavenging and emergent, selective cytotoxicity absent in the monomer. This bis-phenolic compound is essential for accurate food safety assessments, anticancer drug discovery, and polymer stabilization studies where its unique methylene-bridged scaffold and bifunctional nature are critical. Ensure your research integrity by procuring the correct transformation product, not its precursor.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 78188-48-4
Cat. No. B140448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Methylenebis-1,3-benzodioxol-5-ol
CAS78188-48-4
SynonymsBis(5-hydroxy-1,3-benzodioxo6-yl)methane; 
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)CC3=CC4=C(C=C3O)OCO4)O
InChIInChI=1S/C15H12O6/c16-10-4-14-12(18-6-20-14)2-8(10)1-9-3-13-15(5-11(9)17)21-7-19-13/h2-5,16-17H,1,6-7H2
InChIKeyPMMQCXVUBOIIPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6'-Methylenebis-1,3-benzodioxol-5-ol (CAS 78188-48-4): A Unique Sesamol Dimer with Differentiated Bioactivity and Physicochemical Properties


6,6'-Methylenebis-1,3-benzodioxol-5-ol (CAS 78188-48-4), also known as a sesamol dimer, is a bis-phenolic compound belonging to the benzodioxole class [1]. It is structurally characterized by two sesamol (1,3-benzodioxol-5-ol) units linked via a methylene bridge . This dimerization fundamentally alters the compound's physicochemical and biological profile compared to its monomeric precursor, sesamol, and other related benzodioxoles. The compound is a solid with a reported melting point of 175-176 °C (in methanol) and is primarily utilized as a research chemical to investigate the consequences of phenolic antioxidant transformation .

Why Sesamol and Other Simple Benzodioxoles Cannot Substitute for 6,6'-Methylenebis-1,3-benzodioxol-5-ol in Research Applications


Generic substitution of 6,6'-Methylenebis-1,3-benzodioxol-5-ol with its monomeric precursor, sesamol, or other simple benzodioxoles is scientifically invalid due to profound differences in their biological activities and physicochemical behavior. While sesamol is a well-established potent antioxidant [1], its oxidative dimerization produces compounds like 6,6'-Methylenebis-1,3-benzodioxol-5-ol, which exhibit a drastically altered activity profile, including significantly reduced radical scavenging capacity [2] and the acquisition of novel, potent cytotoxic properties absent in the monomer [3]. Furthermore, the dimer's increased molecular weight and altered hydrogen-bonding capacity impact its solubility, stability, and behavior in complex matrices like edible oils [4]. Therefore, for research focused on the downstream effects of antioxidant transformation, cancer biology, or material science applications of benzodioxole dimers, using the monomeric analog would yield fundamentally different and misleading results.

Quantitative Differentiation Guide: 6,6'-Methylenebis-1,3-benzodioxol-5-ol vs. Sesamol and Other Analogs


8-Fold Reduction in Radical Scavenging Kinetics Compared to Sesamol

The radical scavenging capacity of 6,6'-Methylenebis-1,3-benzodioxol-5-ol (sesamol dimer) is significantly lower than that of its monomeric precursor, sesamol. In a kinetic DPPH• assay, the second-order rate constant (k₂) for the reaction with DPPH radicals was 8-fold lower for the dimer compared to sesamol [1]. This indicates a substantial loss of antioxidant potency upon dimerization.

Antioxidant Activity Free Radical Scavenging DPPH Assay

Emergence of Potent and Selective Cytotoxicity Not Observed with Sesamol Monomer

Unlike the non-cytotoxic monomer sesamol, the dimeric oxidation products of sesamol exhibit significant cytotoxic activity. A study evaluating the antiproliferative activity of sesamol dimers against a panel of human cancer cell lines and non-cancerous cells found that compound 20 (a sesamol dimer) displayed impressive antiproliferative activities against the cancer cells while remaining non-toxic to non-cancerous cells [1]. This acquisition of selective cytotoxicity is a key differentiating factor.

Cytotoxicity Anticancer Activity Cell Viability

Enhanced Antioxidant Performance in Edible Oil Matrices Compared to Sesamol

In contrast to its reduced activity in simple chemical assays, 6,6'-Methylenebis-1,3-benzodioxol-5-ol (sesamol dimer) demonstrates superior antioxidant ability in complex lipid systems. A study on the thermal loss of sesamol in soybean oil (SBO) found that the main transformation product, a sesamol dimer, exhibited better antioxidant ability than sesamol itself in SBO [1]. This is attributed to the higher activity of hydrogen protons on its phenolic hydroxyl groups and the stable coplanar structure of its resonant intermediates.

Lipid Oxidation Food Chemistry Thermal Stability

Distinct Molecular Geometry and Intermolecular Interactions vs. Non-Methylene-Bridged Dimers

6,6'-Methylenebis-1,3-benzodioxol-5-ol is characterized by a methylene bridge linking two sesamol units, which enforces a specific molecular geometry. This contrasts with other sesamol dimers, such as 2,2'-bisesamol, which feature a direct biphenyl linkage [1]. The methylene spacer alters the distance and rotational freedom between the two aromatic rings, which in turn modulates the compound's ability to participate in π-π stacking interactions and hydrogen bonding. This structural nuance is critical for applications where precise molecular recognition or packing is required.

Structural Biology Molecular Recognition Material Science

Optimal Application Scenarios for 6,6'-Methylenebis-1,3-benzodioxol-5-ol Based on Quantified Differentiation


Investigating the Downstream Consequences of Phenolic Antioxidant Oxidation

This compound is an essential tool for food scientists and toxicologists studying the fate of antioxidants. Since sesamol is a common food additive, its oxidation products, including this dimer, accumulate in food products [1]. Research utilizing 6,6'-Methylenebis-1,3-benzodioxol-5-ol is critical for accurately assessing the safety and bioactivity of these transformation products, as its activity profile (e.g., reduced radical scavenging [2] and emergent cytotoxicity [3]) is completely different from the parent antioxidant.

Lead Compound Discovery and Mechanistic Studies in Selective Cancer Cytotoxicity

The acquisition of potent and selective cytotoxicity against cancer cell lines, while sparing non-cancerous cells, makes this dimer a high-value starting point for medicinal chemistry and cancer biology research [3]. It is specifically relevant for programs investigating the anticancer potential of natural product-derived dimers, where the monomeric precursor (sesamol) would be ineffective. Its unique activity profile supports its use in target identification and mechanism-of-action studies.

Development of Bio-Based Polymer Additives and Advanced Materials

The dimer's enhanced antioxidant performance in lipid matrices [4] positions it as a superior candidate for stabilizing bio-based polymers, lubricants, and edible oils compared to sesamol. Its bifunctional nature, featuring two phenolic hydroxyl groups on a rigid aromatic scaffold, also makes it a valuable monomer or building block for the synthesis of novel polymers with tailored antioxidant and UV-stabilizing properties, where its distinct methylene-bridged geometry [5] influences final material characteristics.

Analytical Method Development for Food and Environmental Monitoring

As a characterized transformation product of sesamol, 6,6'-Methylenebis-1,3-benzodioxol-5-ol is required as a certified reference standard. Analytical chemists in the food industry and environmental monitoring agencies need this compound to develop and validate LC-MS or GC-MS methods for the detection and quantification of antioxidant degradation products in complex samples . Its use ensures accurate measurement and helps assess exposure to compounds with potentially different toxicological profiles than the parent sesamol.

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